Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate
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Overview
Description
Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can yield new amine derivatives with potential biological activity.
Scientific Research Applications
Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate: A simpler indole derivative with similar core structure but lacking the bromo and isopropylaminomethyl groups.
Bromoindole derivatives: Compounds with a bromo group on the indole ring, which can undergo similar substitution reactions.
Isopropylaminomethyl-indole derivatives: Compounds with an isopropylaminomethyl group, which can exhibit similar biological activities.
Uniqueness
Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H21BrN2O4 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate |
InChI |
InChI=1S/C20H21BrN2O4/c1-5-27-20(26)16-14(9-22-10(2)3)23(4)17-15(16)13-8-11(21)6-7-12(13)18(24)19(17)25/h6-8,10,22H,5,9H2,1-4H3 |
InChI Key |
CTUUBTBKLMYVCY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CNC(C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CNC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LGH-00031; LGH 00031; LGH00031 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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